4-(2-((tert-Butoxycarbonyl)amino)-2-iminoethyl)benzoicacid
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Overview
Description
4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-BENZOIC ACID is a synthetic organic compound that belongs to the class of benzoic acids It is characterized by the presence of a tert-butoxycarbonylamino group and an imino group attached to an ethyl chain, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-BENZOIC ACID typically involves multi-step organic reactions. One common approach is to start with the benzoic acid derivative and introduce the tert-butoxycarbonylamino group through a series of protection and deprotection steps. The imino group can be introduced via amination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-benzoic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-BENZOIC ACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-BENZOIC ACID involves its interaction with specific molecular targets. The tert-butoxycarbonylamino group may facilitate binding to enzymes or receptors, while the imino group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-AMINO-2-IMINO-ETHYL)-BENZOIC ACID: Lacks the tert-butoxycarbonyl group.
4-(2-TERT-BUTOXYCARBONYLAMINO-2-HYDROXY-ETHYL)-BENZOIC ACID: Contains a hydroxy group instead of an imino group.
Uniqueness
4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-BENZOIC ACID is unique due to the presence of both tert-butoxycarbonylamino and imino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H18N2O4 |
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Molecular Weight |
278.30 g/mol |
IUPAC Name |
4-[(2Z)-2-amino-2-[(2-methylpropan-2-yl)oxycarbonylimino]ethyl]benzoic acid |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-11(15)8-9-4-6-10(7-5-9)12(17)18/h4-7H,8H2,1-3H3,(H,17,18)(H2,15,16,19) |
InChI Key |
DFTMLCCWJDCAEK-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(/CC1=CC=C(C=C1)C(=O)O)\N |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(CC1=CC=C(C=C1)C(=O)O)N |
Origin of Product |
United States |
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